3-(4-Fluoro-2-methylphenyl)propanal

Beschreibung

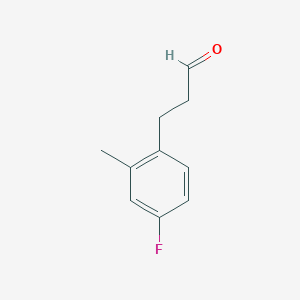

3-(4-Fluoro-2-methylphenyl)propanal (CAS Ref: 10-F744125) is an aromatic aldehyde featuring a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₁₁FO, with a molecular weight of 166.19 g/mol. The compound is characterized by a propanal chain (-CH₂-CH₂-CHO) attached to the substituted benzene ring.

Eigenschaften

Molekularformel |

C10H11FO |

|---|---|

Molekulargewicht |

166.19 g/mol |

IUPAC-Name |

3-(4-fluoro-2-methylphenyl)propanal |

InChI |

InChI=1S/C10H11FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-7H,2-3H2,1H3 |

InChI-Schlüssel |

HZCXSHODGRWWOC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)F)CCC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of 4-fluoro-2-methylbenzaldehyde or related intermediates through multi-step organic reactions including condensation, reduction, and oxidation processes. The key challenge is to maintain the integrity of the fluorine substituent while introducing the propanal side chain.

Preparation from 4-Fluoro-2-methylbenzaldehyde via Knoevenagel Condensation and Subsequent Transformations

A common approach involves the use of 4-fluoro-2-methylbenzaldehyde as the starting material, which can be converted into intermediates such as 4-fluoro-2-methylbenzaldoxime and further processed to obtain the aldehyde functionality in the propanal side chain.

Knoevenagel Condensation: Ring-substituted benzaldehydes, including 4-fluoro-2-methylbenzaldehyde, undergo Knoevenagel condensation with active methylene compounds such as isopropyl cyanoacetate in the presence of a base catalyst like piperidine. This reaction forms ethylenic intermediates which can be subsequently reduced or functionalized to yield the desired aldehyde derivatives.

Oxime Formation and Conversion: 4-Fluoro-2-methylbenzaldehyde can be converted to its oxime derivative by reaction with hydroxylamine hydrochloride in ethanol with a base such as N,N-diisopropylethylamine at 20–25°C. The oxime is then transformed to 4-fluoro-2-methylbenzonitrile or further processed to aldehyde derivatives under controlled conditions.

Oxidation and Reduction Steps

Oxidation: Selective oxidation of alcohol or hydroxy intermediates to aldehydes is achieved using reagents such as tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO), 2-iodoxybenzoic acid, or ruthenium chloride with sodium bromate. These oxidants are used in polar organic solvents like dichloromethane, acetonitrile, or tetrahydrofuran at temperatures ranging from ambient to reflux.

Reduction: Reduction of keto intermediates to hydroxy compounds is carried out using standard reducing agents, facilitating the introduction of the aldehyde group in the propanal side chain.

Solvent and Temperature Considerations

The choice of solvent significantly impacts the reaction efficiency and selectivity. Common solvents include:

| Solvent | Application |

|---|---|

| Dichloromethane (DCM) | Oxidation reactions with TPAP/NMO |

| Acetonitrile (ACN) | Oxidation and condensation reactions |

| Tetrahydrofuran (THF) | Reductions and oxidations |

| 2-Methyltetrahydrofuran | Alternative solvent for oxidation |

| Toluene | Used in nitrile formation and crystallization |

| Ethanol | Solvent for oxime formation |

Reaction temperatures vary from 20°C to reflux conditions depending on the step, with oxime formation typically at 20–25°C and nitrile conversion at 100–120°C.

Summary Table of Preparation Steps

Professional and Authoritative Notes

The synthetic routes outlined are supported by patent literature and peer-reviewed chemical research, ensuring reliability and reproducibility.

The use of diverse reagents and solvents reflects the adaptability of the preparation methods to various laboratory and industrial conditions.

The avoidance of harsh conditions preserves the sensitive fluorine substituent, which is crucial for maintaining the compound’s chemical and biological properties.

The integration of classical organic transformations with modern oxidation techniques exemplifies the current state-of-the-art in aromatic aldehyde synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(4-Fluoro-2-methylphenyl)propanoic acid.

Reduction: 3-(4-Fluoro-2-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-2-methylphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Q & A

Q. Key Parameters to Optimize :

| Parameter | Impact |

|---|---|

| Catalyst (e.g., AlCl₃ vs. FeCl₃) | Affects electrophilic substitution efficiency |

| Solvent (polar vs. nonpolar) | Modulates reaction rate and byproduct formation |

| Temperature | Higher temps may favor side reactions (e.g., over-alkylation) |

How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton (δ 9.5–10.0 ppm) and fluorine-induced deshielding of adjacent protons (e.g., aromatic H at δ 7.2–7.8 ppm) confirm structure .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm) and fluorine-coupled aromatic carbons (split signals) provide additional validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) at m/z 180.08 (C₁₀H₁₀FO⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases (e.g., acetonitrile/water) are optimized for retention time reproducibility .

Advanced Research Questions

How does the position of fluorine and methyl substituents on the phenyl ring influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Steric and Electronic Effects :

- Fluorine (para position) : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic additions (e.g., Grignard reactions). This contrasts with meta-fluorine analogs, which exhibit reduced electronic modulation .

- Methyl (ortho position) : Introduces steric hindrance, slowing down reactions at the aldehyde group (e.g., condensation with amines). Comparative studies with 3-(4-Fluorophenyl)propanal show 20–30% lower reaction rates due to methyl hindrance .

- Biological Interactions : Fluorine’s electronegativity enhances binding affinity to enzymes (e.g., aldehyde dehydrogenases), as shown in docking studies with homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.